4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile
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Overview
Description
“4-Ethynyl-2-methylpyrazole-3-carbonitrile” is a chemical compound with the molecular formula C7H5N3 and a molecular weight of 131.138. It is part of the pyrazole family, which are heterocyclic compounds with a natural or synthetic origin . Pyrazoles have a nitrogen-based hetero-aromatic ring structure that has been used as a scaffold for the synthesis and development of many promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “4-Ethynyl-2-methylpyrazole-3-carbonitrile”, often involves the use of a preformed pyrazole or pyridine . For example, one method involves treating a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of “4-Ethynyl-2-methylpyrazole-3-carbonitrile” is based on a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The ethynyl and methyl groups are attached to different carbon atoms in the ring, and the carbonitrile group is attached to the third carbon atom.Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives, closely related to 4-Ethynyl-2-methylpyrazole-3-carbonitrile, have been extensively studied for their corrosion inhibition properties. For instance, research on pyranopyrazole derivatives has shown significant inhibition efficiency for mild steel corrosion in acidic solutions. These studies utilize weight loss measurement and electrochemical techniques to evaluate the performance of such inhibitors, revealing that the efficiency increases with the inhibitor concentration. These compounds, through potentiodynamic polarization studies, have been identified as mixed-type inhibitors, indicating their potential application in protecting metals from corrosion. The adsorption of these inhibitors on metal surfaces follows the Langmuir adsorption isotherm, further supported by surface morphology studies through scanning electron microscopy (SEM), energy dispersion X-ray spectroscopy (EDX), and atomic force microscopy (AFM) (Yadav et al., 2016).
Synthesis of HIV-1 Inhibitors
Research has also explored the synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1, demonstrating the versatility of pyrazole derivatives in medicinal chemistry. By treating aminopyrazole-4-carbonitrile with various secondary amines, researchers have developed compounds with moderate activity against HIV-1. This highlights the potential of 4-Ethynyl-2-methylpyrazole-3-carbonitrile and its derivatives in contributing to the development of new antiviral drugs (Larsen et al., 1999).
Organic Synthesis
The field of organic synthesis has benefited from the use of pyrazole derivatives for constructing complex molecules. For example, studies on the synthesis of 4-aryl-3-methylpyrazoles demonstrate the utility of these compounds in creating densely functionalized molecules through one-pot, multi-component reactions. Such reactions not only yield products with potential pharmacological applications but also highlight the role of pyrazole derivatives in facilitating efficient synthetic routes (Rahmati, 2010).
Gas Sensing Applications
Moreover, derivatives of ethynylated-thiourea, a category to which 4-Ethynyl-2-methylpyrazole-3-carbonitrile could theoretically contribute, have shown promising results as resistive-type CO2 gas sensors. These sensors operate at room temperature and demonstrate significant sensitivity and selectivity towards CO2, potentially offering a novel approach for environmental monitoring and industrial applications (Daud et al., 2019).
Future Directions
The future directions for research on “4-Ethynyl-2-methylpyrazole-3-carbonitrile” and other pyrazole derivatives are likely to involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new drugs and other products .
Properties
IUPAC Name |
4-ethynyl-2-methylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-3-6-5-9-10(2)7(6)4-8/h1,5H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVMYBMRGPJJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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